Enhanced Lipophilicity vs. Parent Sulfamethazine Improves Predicted Membrane Permeability
The target compound's XLogP3 of 2.6 demonstrates significantly enhanced lipophilicity compared to the core antibiotic sulfamethazine. This difference is critical for improving passive membrane permeability and altering in vivo distribution, making this compound a more suitable scaffold for targeting intracellular or CNS-penetrant pathways [1].
~+1.7 log units
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Sulfamethazine (CAS: 57-68-1) XLogP3 is not directly provided in the same source but is known to be lower (approx. 0.89) |
| Quantified Difference | Approximately +1.7 log units (qualitative increase) |
| Conditions | Computational prediction by PubChem XLogP3 3.0 |
Why This Matters
Higher logP is a primary driver for better membrane crossing, a key differentiator for selecting a compound for cell-based assays over a less lipophilic control.
- [1] PubChem. (2025). Computed Properties: XLogP3 for CID 1014109. View Source
